

# Synthesis of propargyl p-toluenesulfonate from propargyl alcohol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Propargyl p-toluenesulfonate

Cat. No.: B114425

[Get Quote](#)

## Synthesis of Propargyl p-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **propargyl p-toluenesulfonate** from propargyl alcohol. This guide includes detailed experimental protocols, a summary of quantitative data, and a discussion of the reaction mechanism, making it a valuable resource for professionals in organic synthesis and drug development. **Propargyl p-toluenesulfonate** is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals, due to its utility in introducing the propargyl group through nucleophilic substitution reactions.[\[1\]](#)

## Reaction Overview and Mechanism

The synthesis of **propargyl p-toluenesulfonate**, also known as propargyl tosylate, is a standard esterification reaction where the hydroxyl group of propargyl alcohol is converted into a tosylate group. This transformation is crucial as it converts a poor leaving group (hydroxide) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions. The reaction is typically carried out by reacting propargyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

The reaction mechanism involves the nucleophilic attack of the oxygen atom of the propargyl alcohol's hydroxyl group on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, such as sodium hydroxide, pyridine, or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of base and solvent can influence the reaction rate and yield.

## Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of **propargyl p-toluenesulfonate** from propargyl alcohol.

| Propargyl Alcohol (equiv.) | p-Toluenesulfonyl Chloride (equiv.) | Base (equiv.)                   | Solvent (equiv.)      | Temperature (°C) | Reaction Time    | Yield (%)     | Reference                                    |
|----------------------------|-------------------------------------|---------------------------------|-----------------------|------------------|------------------|---------------|--|
| 1.0                        | 1.3                                 | NaOH (5.0)                      | Diethyl ether         | 0 to RT          | Overnight        | 84            | (Beilstein J. Org. Chem. 2013, 9, 1018–1023) |
| 1.0                        | 1.2                                 | Pyridine or Triethylamine (1.5) | Dichloromethane (DCM) | 0 to RT          | 4 h to overnight | Not specified | (Organic Syntheses, 2017, 94, 215–231)       |
| 1.0                        | 1.5                                 | Triethylamine (1.5)             | Dichloromethane (DCM) | 0 to 15          | 12 h             | Moderate      | (Molecules 2016, 21(11), 1547)               |

## Detailed Experimental Protocols

Two common procedures for the synthesis of **propargyl p-toluenesulfonate** are detailed below.

## Protocol 1: Using Sodium Hydroxide in Diethyl Ether

This protocol is adapted from a literature procedure and is suitable for large-scale synthesis.

### Materials:

- Propargyl alcohol
- p-Toluenesulfonyl chloride (Tosyl chloride)
- Sodium hydroxide (NaOH) pellets
- Diethyl ether
- Water
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round bottom flask equipped with a mechanical stirrer
- Ice bath
- Separatory funnel

### Procedure:

- In a 2 L round bottom flask equipped with a mechanical stirrer, dissolve propargyl alcohol (1.0 mol, 58 mL) and p-toluenesulfonyl chloride (1.3 mol, 250 g) in diethyl ether (1000 mL) under a nitrogen atmosphere.
- Cool the reaction mixture in an ice bath to 0 °C.
- Under vigorous stirring, add sodium hydroxide pellets (5.0 mol, 200 g) to the solution in six portions, maintaining the temperature at 0 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
- Pour the resulting suspension into cold water.
- Separate the aqueous layer and extract it with diethyl ether (2 x 250 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain **propargyl p-toluenesulfonate** as a dark liquid.

## Protocol 2: Using Triethylamine in Dichloromethane

This general procedure is commonly used for the tosylation of alcohols.

### Materials:

- Propargyl alcohol
- p-Toluenesulfonyl chloride (Tosyl chloride)
- Triethylamine or Pyridine
- Dichloromethane (DCM)
- Water
- Brine solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel

### Procedure:

- To a solution of propargyl alcohol (1 eq.) in dry dichloromethane (10 volumes) in a round bottom flask, cool the mixture to 0 °C using an ice bath.
- Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
- Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.
- Upon completion, dilute the reaction mixture with water and separate the layers using a separatory funnel.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired **propargyl p-toluenesulfonate**.

## Spectroscopic Data

The following are the characteristic spectroscopic data for the starting material and the product.

### Propargyl Alcohol:

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):  $\delta$  4.29 (d,  $J=2.4$  Hz, 2H), 2.50 (t,  $J=2.4$  Hz, 1H), 1.85 (s, 1H).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):  $\delta$  80.0, 74.5, 51.2.
- IR (neat,  $\text{cm}^{-1}$ ): 3290 (O-H stretch), 3290 ( $\equiv\text{C-H}$  stretch), 2120 ( $\text{C}\equiv\text{C}$  stretch), 1020 (C-O stretch).

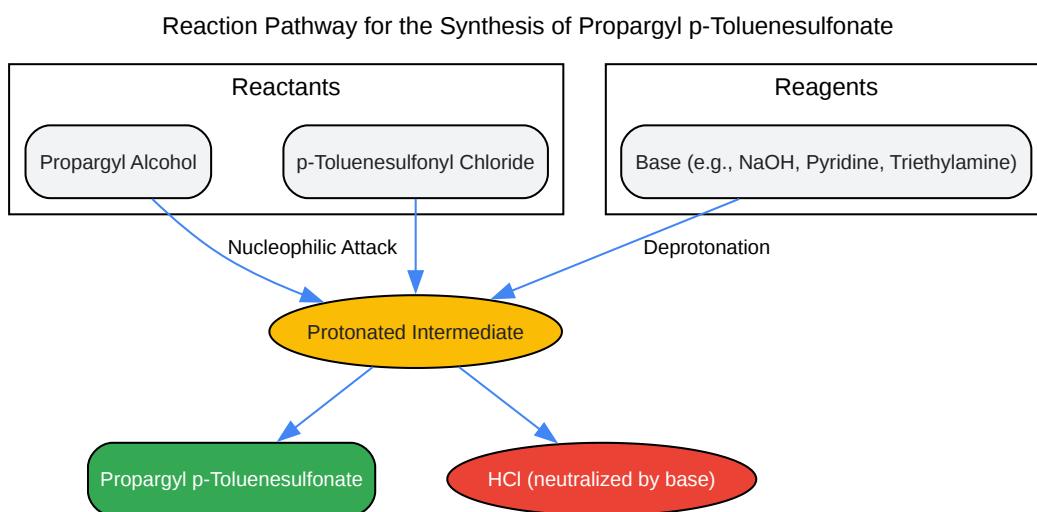
### Propargyl p-Toluenesulfonate:

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 500 MHz):  $\delta$  7.76 (d,  $J = 8.0$  Hz, 2H), 7.30 (d,  $J = 8.5$  Hz, 2H), 4.65 (d,  $J = 2.5$  Hz, 2H), 2.49 (t,  $J = 2.5$  Hz, 1H), 2.47 (s, 3H).

- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 125 MHz):  $\delta$  145.3, 133.1, 130.0, 128.2, 77.4, 75.4, 57.4, 21.8.
- IR (inferred,  $\text{cm}^{-1}$ ): ~3300 ( $\equiv\text{C-H}$  stretch), ~2125 ( $\text{C}\equiv\text{C}$  stretch), ~1600, ~1495 (aromatic  $\text{C}=\text{C}$  stretch), ~1360 ( $\text{S=O}$  asymmetric stretch), ~1175 ( $\text{S=O}$  symmetric stretch), ~1100 ( $\text{C-O}$  stretch).

## Visualizations

### Reaction Pathway

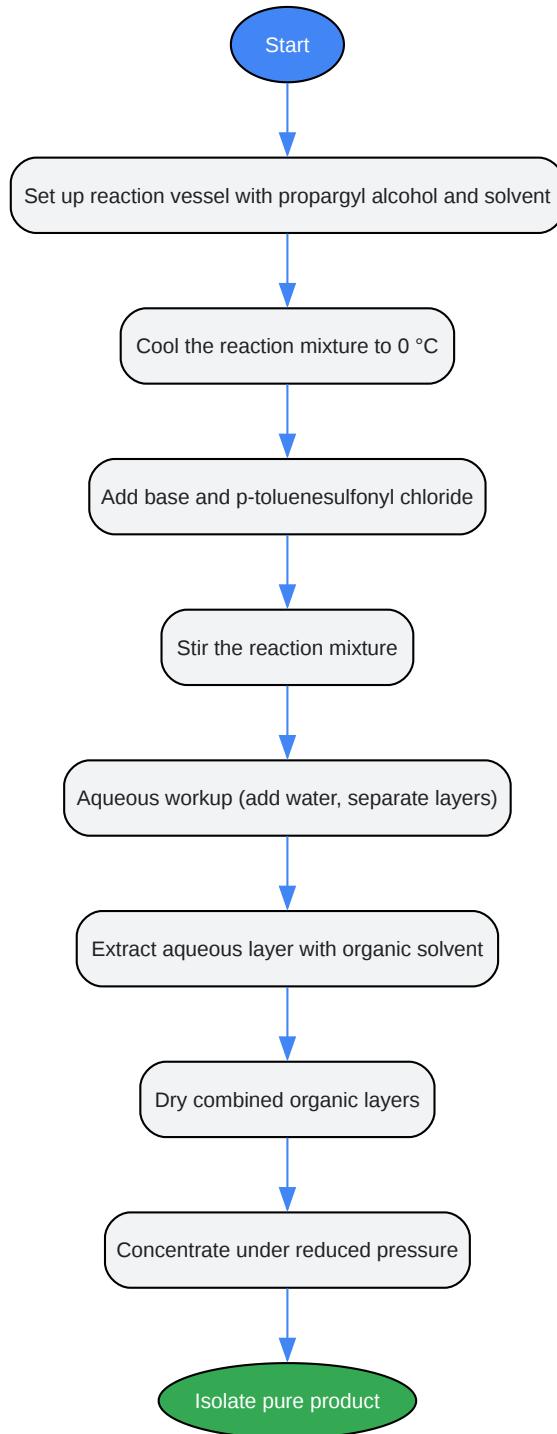


[Click to download full resolution via product page](#)

Caption: Reaction pathway for the tosylation of propargyl alcohol.

## Experimental Workflow

## General Experimental Workflow for Propargyl p-Toluenesulfonate Synthesis

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the synthesis.

## Safety Considerations

- p-Toluenesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Propargyl alcohol is flammable and toxic. Handle with care and avoid inhalation or skin contact.
- The reaction with sodium hydroxide can be exothermic. The addition of NaOH pellets should be done slowly and with efficient cooling to control the temperature.
- Organic solvents like diethyl ether and dichloromethane are flammable and volatile. Ensure proper ventilation and avoid ignition sources.

This technical guide provides a solid foundation for the synthesis of **propargyl p-toluenesulfonate**. For specific applications, further optimization of reaction conditions may be necessary. Always refer to safety data sheets (SDS) for all chemicals before use.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Synthesis of propargyl p-toluenesulfonate from propargyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114425#synthesis-of-propargyl-p-toluenesulfonate-from-propargyl-alcohol>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)